

Application Notes and Protocols for the Synthesis of 4-Hydroxy-4'-nitrobiphenyl

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Compound of Interest

Compound Name: 4-Hydroxy-4'-nitrobiphenyl

Cat. No.: B1295355

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Abstract

This document provides a comprehensive guide for the synthesis of **4-Hydroxy-4'-nitrobiphenyl**, a key intermediate in the development of pharmaceuticals, dyes, and advanced materials.^[1] The presented protocol details a robust and efficient Suzuki-Miyaura cross-coupling reaction. This methodology offers high yields and functional group tolerance, making it a preferred method for the formation of biaryl compounds. Included are detailed experimental procedures, tables of quantitative data, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

4-Hydroxy-4'-nitrobiphenyl is a biphenyl derivative featuring a hydroxyl group and a nitro group at the para positions of the two phenyl rings. This substitution pattern imparts valuable chemical properties, making it a versatile building block in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

Data Presentation

Table 1: Physicochemical Properties of **4-Hydroxy-4'-nitrobiphenyl**

Property	Value
CAS Number	3916-44-7
Molecular Formula	C ₁₂ H ₉ NO ₃
Molecular Weight	215.21 g/mol [2]
Appearance	Pale yellow to light brown crystalline solid[2]
Melting Point	203-207 °C[3][4]
Solubility	Soluble in methanol, ethanol, acetone, and chloroform; sparingly soluble in water.[1][2]

Table 2: Spectroscopic Data for **4-Hydroxy-4'-nitrobiphenyl**

Technique	Data
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): 10.1 (s, 1H, -OH), 8.25 (d, J=8.8 Hz, 2H, Ar-H), 7.80 (d, J=8.8 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 6.90 (d, J=8.4 Hz, 2H, Ar-H)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ (ppm): 158.0, 146.5, 145.8, 130.2, 128.5, 127.0, 124.2, 116.5
IR (KBr, cm ⁻¹)	v: 3340 (-OH stretch), 3080 (Ar C-H stretch), 1595 (C=C stretch), 1510, 1340 (-NO ₂ stretch), 1250 (C-O stretch), 830 (para-disubstituted C-H bend)

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of **4-Hydroxy-4'-nitrobiphenyl** from 4-bromophenol and 4-nitrophenylboronic acid.

Materials:

- 4-Bromophenol
- 4-Nitrophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- Toluene
- Ethanol
- Water (degassed)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Inert gas supply (Nitrogen or Argon)

Procedure:

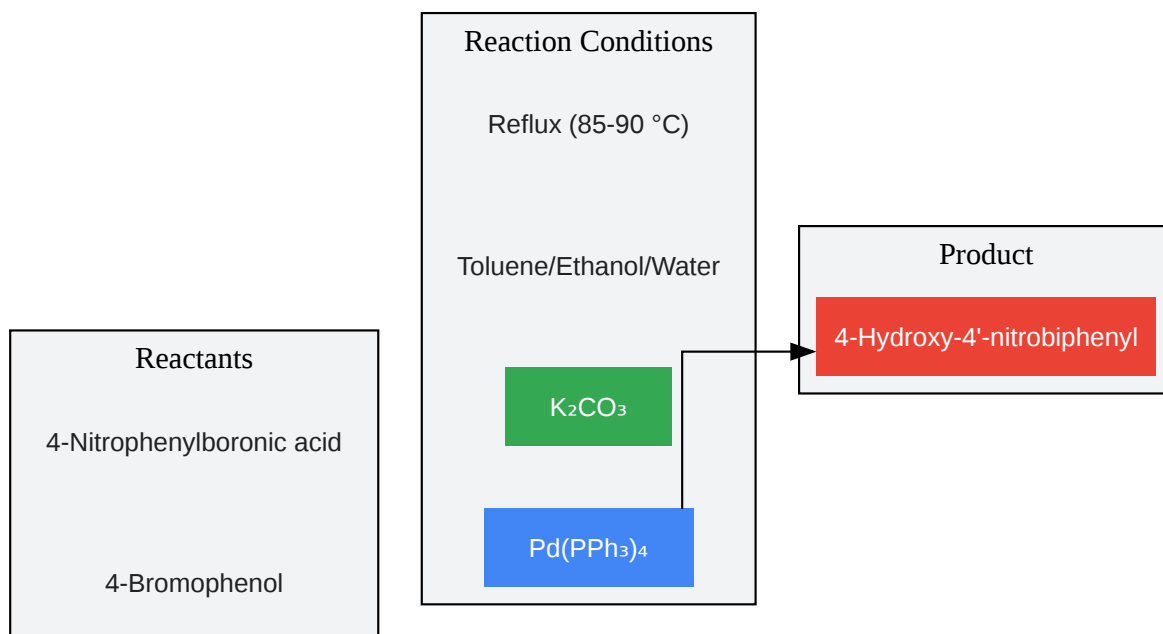
- **Reaction Setup:** To a 100 mL round-bottom flask, add 4-bromophenol (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- **Inert Atmosphere:** The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

- **Catalyst Addition:** Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
- **Solvent Addition:** A degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) is added to the flask via syringe.
- **Reaction:** The reaction mixture is heated to reflux (approximately 85-90 °C) with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction (typically after 12-24 hours), the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **4-Hydroxy-4'-nitrobiphenyl** as a solid.

Table 3: Representative Quantitative Data for Synthesis

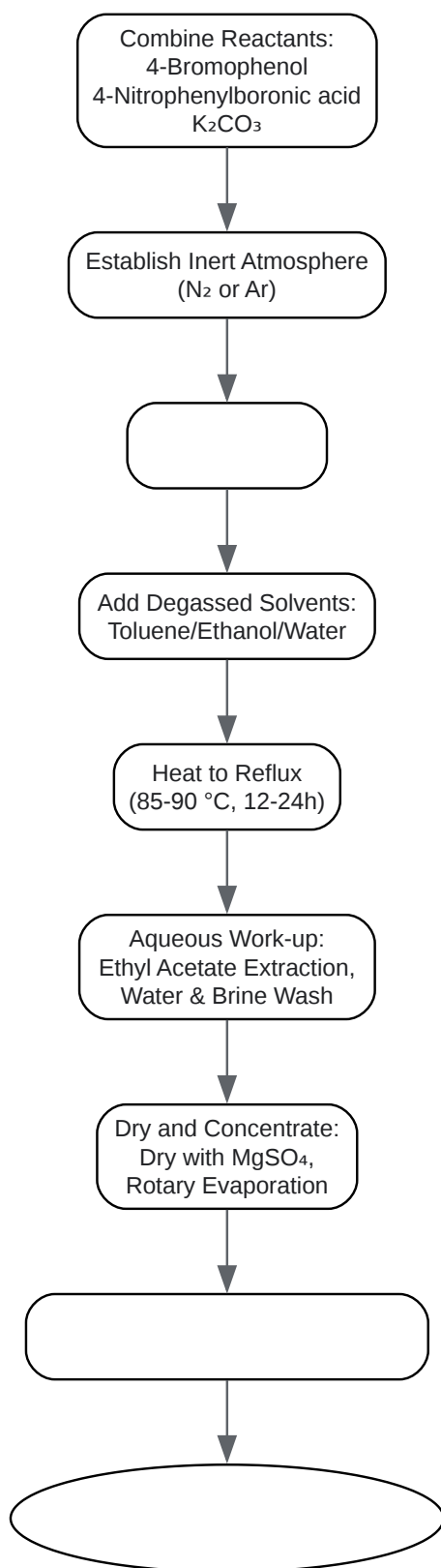
Reagent	Molar Eq.	Typical Yield (%)	Purity (%)
4-Bromophenol	1.0	85-95	>98
4-Nitrophenylboronic acid	1.2		
Pd(PPh ₃) ₄	0.03		
K ₂ CO ₃	2.0		

Mandatory Visualizations



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Caption: Suzuki-Miyaura coupling for **4-Hydroxy-4'-nitrobiphenyl** synthesis.



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